{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol
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Description
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C21H17ClN2OS2 and its molecular weight is 412.95. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Analysis
Isomorphous Structures and the Chlorine-Methyl Exchange Rule : Research on isomorphous structures similar to "{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol" has demonstrated the principle of chlorine-methyl exchange. This research is crucial for understanding the structural properties and potential applications of such compounds in scientific research (Swamy et al., 2013).
Synthesis and Biological Activities : The synthesis of derivatives containing arylthio/sulfinyl/sulfonyl groups, as seen in "this compound", has been studied. These derivatives exhibit favorable herbicidal and insecticidal activities, indicating potential for agricultural applications (Wang et al., 2015).
Structural Characterization and Synthesis Methods : The synthesis and structural characterization of isostructural derivatives provide insights into the molecular structure and potential applications in various fields such as materials science and drug development (Kariuki et al., 2021).
Antimicrobial and Anticancer Studies : Some derivatives have been synthesized and analyzed for their antimicrobial properties, indicating potential pharmaceutical applications. Structural proof and molecular studies contribute to understanding these compounds' interaction with biological systems (Prabhudeva et al., 2017).
Molecular Docking and Quantum Chemical Studies
In Silico Predictions and Molecular Docking : Molecular docking studies have been conducted on similar compounds, providing valuable information for potential pharmaceutical applications. These studies help in understanding the interaction of these compounds with various biological targets (Viji et al., 2020).
Quantum Chemical Calculations and Biological Activity Analysis : The combination of spectroscopic techniques and quantum chemical calculations helps in exploring the biological functions such as antimicrobial activity of these compounds. Molecular docking is used to study the interaction with different proteins (Viji et al., 2020).
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-thiophen-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS2/c1-24-21(27-16-11-9-15(22)10-12-16)18(20(25)17-8-5-13-26-17)19(23-24)14-6-3-2-4-7-14/h2-13,20,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOTVDGPZAAAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CS3)O)SC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.